ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound features a thiophene ring, which is a sulfur-containing heterocycle, and is substituted with various functional groups, including a dimethoxybenzylidene moiety, a phenylamino group, and an ethyl ester.
Preparation Methods
The synthesis of ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the thiophene ring: This can be achieved through the reaction of appropriate starting materials under specific conditions to form the thiophene core.
Introduction of the benzylidene group: The 2,5-dimethoxybenzylidene group can be introduced via a condensation reaction with the thiophene ring.
Addition of the phenylamino group: This step involves the substitution of a hydrogen atom on the thiophene ring with a phenylamino group.
Esterification: The final step involves the esterification of the carboxylate group with ethanol to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
Ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reaction conditions and reagents used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and acids or bases for hydrolysis. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
Ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include inhibition or activation of specific enzymes, binding to receptor sites, or altering cellular signaling pathways.
Comparison with Similar Compounds
Ethyl (5Z)-5-(2,5-dimethoxybenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate can be compared with similar compounds that have a thiophene ring and various substituents. Some similar compounds include:
Thiophene-2-carboxylate derivatives: These compounds have similar structural features but different substituents on the thiophene ring.
Benzylidene-substituted thiophenes: These compounds have a benzylidene group attached to the thiophene ring, similar to the target compound.
Phenylamino-substituted thiophenes: These compounds have a phenylamino group attached to the thiophene ring.
The uniqueness of this compound lies in its specific combination of functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C22H21NO5S |
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Molecular Weight |
411.5 g/mol |
IUPAC Name |
ethyl (5Z)-5-[(2,5-dimethoxyphenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate |
InChI |
InChI=1S/C22H21NO5S/c1-4-28-22(25)19-20(24)18(29-21(19)23-15-8-6-5-7-9-15)13-14-12-16(26-2)10-11-17(14)27-3/h5-13,24H,4H2,1-3H3/b18-13-,23-21? |
InChI Key |
MKRMZONHKVALIC-FQGQUVFJSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(/C(=C/C2=C(C=CC(=C2)OC)OC)/SC1=NC3=CC=CC=C3)O |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC2=C(C=CC(=C2)OC)OC)SC1=NC3=CC=CC=C3)O |
Origin of Product |
United States |
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